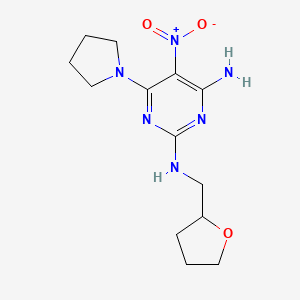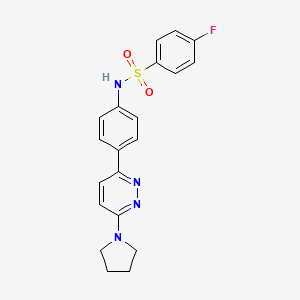![molecular formula C19H22IN5O B11263527 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11263527.png)
3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and pyrrolidine moieties, along with an iodinated benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the iodinated benzoyl derivative, followed by the formation of the piperazine and pyrrolidine-substituted pyridazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound can be used to study biological pathways and interactions due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. The iodinated benzoyl group may facilitate binding to certain proteins or enzymes, while the piperazine and pyrrolidine moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(3-Chlorobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: Similar structure but with a chlorinated benzoyl group instead of an iodinated one.
3-[4-(3-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: Features a brominated benzoyl group.
3-[4-(3-Fluorobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: Contains a fluorinated benzoyl group.
Uniqueness
The uniqueness of 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine lies in its iodinated benzoyl group, which can confer distinct chemical and biological properties compared to its chlorinated, brominated, or fluorinated analogs. The presence of iodine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C19H22IN5O |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
(3-iodophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22IN5O/c20-16-5-3-4-15(14-16)19(26)25-12-10-24(11-13-25)18-7-6-17(21-22-18)23-8-1-2-9-23/h3-7,14H,1-2,8-13H2 |
Clave InChI |
LPOIEEGIWPGYCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B11263450.png)
![4-((1-(2-(isopropylamino)-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl)-N-pentylcyclohexane-1-carboxamide](/img/structure/B11263455.png)
![1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11263457.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263469.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263477.png)

![2-(4-chlorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11263486.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11263501.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11263504.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11263505.png)

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11263522.png)
![4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263525.png)
